1-Pyridin-4-yl-imidazolidin-2-one

Description

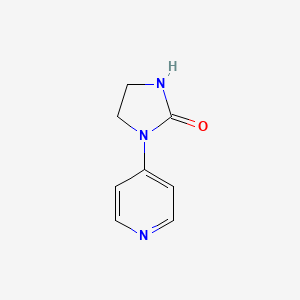

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCFTGZESMCKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395866 | |

| Record name | 1-Pyridin-4-yl-imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52210-90-9 | |

| Record name | 1-Pyridin-4-yl-imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52210-90-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Pyridin-4-yl-imidazolidin-2-one

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Pyridin-4-yl-imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazolidin-2-one scaffold is a core structural motif in numerous biologically active compounds and FDA-approved drugs.[1][2] This document details a robust and efficient synthetic protocol, grounded in fundamental principles of organic chemistry. It is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both a step-by-step methodology and an in-depth explanation of the causality behind experimental choices to ensure reproducibility and success.

Introduction and Strategic Overview

The synthesis of heterocyclic compounds is a cornerstone of modern pharmaceutical research. The this compound molecule combines two key pharmacophores: the pyridine ring, a common feature in numerous drugs, and the imidazolidin-2-one moiety, a cyclic urea derivative known for its diverse biological activities.[1][2]

General strategies for the synthesis of the imidazolidin-2-one ring are varied, often involving multi-step procedures or specialized catalysts. Common approaches include the carbonylation of diamines, palladium-catalyzed cycloadditions, and the intramolecular hydroamidation of propargylic or alkenyl ureas.[1][3][4]

For the specific synthesis of this compound, a highly convergent and efficient strategy involves a two-step, one-pot reaction sequence starting from commercially available 4-aminopyridine and 2-chloroethyl isocyanate. This approach is predicated on two fundamental and high-yielding organic transformations:

-

Urea Formation: The nucleophilic addition of an amine to an isocyanate.

-

Intramolecular Cyclization: A base-mediated nucleophilic substitution to form the heterocyclic ring.

This guide will focus on this primary synthetic route, elucidating the mechanism, optimizing reaction parameters, and providing a detailed experimental protocol.

Core Synthesis Protocol: A Mechanistic Approach

The selected protocol involves the reaction of 4-aminopyridine with 2-chloroethyl isocyanate. This method is advantageous due to its operational simplicity, high atom economy, and the ready availability of starting materials.

Underlying Mechanism and Rationale

The reaction proceeds in two distinct mechanistic steps:

-

Step 1: Formation of the Urea Intermediate: The exocyclic amino group of 4-aminopyridine acts as a potent nucleophile, attacking the highly electrophilic carbon of the isocyanate group in 2-chloroethyl isocyanate. This addition reaction is typically fast and exothermic, yielding the open-chain intermediate, 1-(2-chloroethyl)-3-(pyridin-4-yl)urea.[5]

-

Step 2: Base-Mediated Intramolecular Cyclization: The addition of a suitable base deprotonates one of the urea nitrogens, significantly enhancing its nucleophilicity. This newly formed anion then readily attacks the adjacent ethyl chain at the carbon bearing the chlorine atom via an intramolecular SN2 reaction. This irreversible cyclization displaces the chloride ion and forms the stable five-membered imidazolidin-2-one ring.

The overall transformation is illustrated in the diagram below.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment:

-

4-Aminopyridine (99%+)

-

2-Chloroethyl isocyanate (98%+)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Round-bottom flask, condenser, and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon line)

-

Standard work-up and purification glassware (separatory funnel, rotary evaporator)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere of nitrogen, add 4-aminopyridine (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF (or DMF) to a concentration of approximately 0.2 M.

-

Urea Formation: Cool the solution to 0 °C using an ice bath. Add 2-chloroethyl isocyanate (1.05 eq.) dropwise via syringe over 10-15 minutes.

-

Expert Insight: This initial reaction is exothermic. Slow, dropwise addition at 0 °C is critical to control the reaction rate, prevent the formation of side products, and ensure the selective formation of the desired urea intermediate.

-

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the consumption of 4-aminopyridine by Thin Layer Chromatography (TLC).

-

Cyclization: To the same flask, carefully add sodium hydride (1.2 eq.) portion-wise at 0 °C.

-

Trustworthiness Note: NaH reacts violently with water and protic solvents. Ensure all glassware is rigorously dried and the reaction is performed under a robust inert atmosphere. Hydrogen gas is evolved during this step and must be safely vented. Alternatively, a less reactive base like potassium carbonate (2.0 eq.) can be used, though this typically requires heating the reaction to reflux for several hours.

-

-

After the addition of the base is complete, heat the reaction mixture to reflux (for THF, ~66 °C) and maintain for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS until the urea intermediate is fully consumed.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water to destroy any unreacted NaH. Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol, e.g., 98:2 to 95:5) or by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a pure solid. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>98%).[6]

Data Summary and Workflow Visualization

Table of Key Reaction Parameters

| Parameter | Recommended Condition | Rationale & Field Insights |

| Stoichiometry | 4-Aminopyridine: 1.0 eq.2-Chloroethyl Isocyanate: 1.05 eq.Base (NaH): 1.2 eq. | A slight excess of the isocyanate ensures full conversion of the limiting aminopyridine. Excess base drives the deprotonation and subsequent cyclization to completion. |

| Solvent | Anhydrous THF or DMF | Aprotic nature is essential to prevent reaction with the highly electrophilic isocyanate.[5] DMF may accelerate the SN2 cyclization step due to its higher polarity and boiling point but can be harder to remove. |

| Temperature | 0 °C to RT (Urea Formation)Reflux (Cyclization) | Staged temperature control maximizes yield by separating the initial rapid addition from the slower, energy-requiring cyclization step. |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing moisture from quenching the isocyanate and the base (NaH), which would significantly lower the yield.[5] |

| Typical Yield | 65-85% (after purification) | This range is consistently achievable with careful control of reaction conditions, particularly moisture exclusion. |

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis of this compound.

Conclusion

The synthesis protocol detailed herein represents a reliable, scalable, and efficient method for the preparation of this compound. By leveraging the sequential formation of a urea intermediate followed by a base-mediated intramolecular cyclization, this approach provides high yields of the target compound. The key to success lies in the rigorous exclusion of moisture and the careful control of reaction temperature. This guide provides the necessary technical details and expert insights to enable researchers and drug development professionals to confidently synthesize this valuable heterocyclic building block for further investigation and application in medicinal chemistry programs.

References

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Imidazolidinone synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 1-Pyridin-4-yl-imidazolidin-2-one (CAS Number: 52210-90-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyridin-4-yl-imidazolidin-2-one is a heterocyclic organic compound featuring a pyridine ring linked to an imidazolidin-2-one core. While this specific molecule is commercially available, detailed public research on its synthesis, biological activity, and mechanism of action is limited. This guide synthesizes the available information on its chemical properties and draws context from related imidazolidinone and pyridine-containing compounds to highlight its potential areas of scientific interest.

Chemical and Physical Properties

Based on information from chemical suppliers, the fundamental properties of this compound are summarized below.[1][2]

| Property | Value | Reference |

| CAS Number | 52210-90-9 | [1][2] |

| Molecular Formula | C₈H₉N₃O | [1] |

| Molecular Weight | 163.18 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | HKCFTGZESMCKJA-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

General Synthesis of Imidazolidin-2-ones

The synthesis of the imidazolidin-2-one core often involves the cyclization of a 1,2-diamine with a carbonyl source. A plausible synthetic route for this compound could involve the reaction of a suitably substituted ethylenediamine derivative with a carbonylating agent.

A general workflow for such a synthesis is proposed below.

References

An In-depth Technical Guide to 1-Pyridin-4-yl-imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to 1-Pyridin-4-yl-imidazolidin-2-one. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, offering detailed data and experimental context.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a pyridine ring linked to an imidazolidin-2-one moiety. The structural details and identifiers are crucial for unambiguous characterization and are summarized below.

| Identifier | Value |

| Chemical Formula | C₈H₉N₃O[1] |

| Molecular Weight | 163.18 g/mol [1] |

| CAS Number | 52210-90-9[1] |

| InChI | InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,12)[2] |

| InChI Key | HKCFTGZESMCKJA-UHFFFAOYSA-N[1] |

| SMILES | O=C1NCC_N1_C2=CC=NC=C2 |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and potential application in biological systems. Currently, publicly available experimental data on properties such as melting point, boiling point, and solubility are limited. Commercial suppliers indicate a purity of ≥98.0% for available samples.[1]

Synthesis and Experimental Protocols

A plausible synthetic route could involve the reaction of a 4-aminopyridine derivative with a suitable two-carbon synthon to form the imidazolidinone ring. One common method for the formation of the imidazolidin-2-one ring is the reaction of a 1,2-diamine with phosgene or a phosgene equivalent like carbonyldiimidazole (CDI).

Hypothetical Synthetic Workflow:

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized in publicly accessible literature. However, the imidazolidin-2-one scaffold is a known pharmacophore present in a variety of biologically active molecules with activities including antiviral, antimicrobial, and anticancer effects. For instance, various derivatives of imidazolidin-2-one have been investigated as antimitotic agents that are bioactivated by cytochrome P450 1A1 in breast cancer cells.[3] Other studies have explored the antimicrobial and antifungal properties of related imidazolidinone structures.

Given the structural alerts, it is plausible that this compound could be investigated for a range of biological activities. A general workflow for screening such a compound is outlined below.

General Biological Screening Workflow:

Conclusion

This compound is a readily identifiable chemical entity with a well-defined molecular structure. While specific experimental data regarding its synthesis and biological activity are not extensively documented in public databases, its structural relationship to other bioactive imidazolidin-2-ones suggests it may be a compound of interest for further investigation in drug discovery and development. The synthetic and screening workflows provided in this guide offer a foundational framework for researchers to explore the potential of this molecule. Further experimental work is required to fully elucidate its physicochemical properties, develop optimized synthetic routes, and characterize its biological profile.

References

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-Pyridin-4-yl-imidazolidin-2-one as a Novel Antimitotic Agent

This guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound 1-Pyridin-4-yl-imidazolidin-2-one. Given the nascent stage of research on this specific molecule, this document synthesizes evidence from structurally analogous compounds to propose a scientifically grounded hypothesis: this compound functions as a prodrug, bioactivated by Cytochrome P450 1A1 (CYP1A1) into a potent microtubule destabilizing agent. We will delve into the theoretical underpinnings of this hypothesis and provide a detailed roadmap of experimental protocols to rigorously validate this proposed mechanism.

Introduction: The Therapeutic Potential of Imidazolidin-2-ones

The imidazolidin-2-one scaffold is a recurring motif in a variety of biologically active compounds, demonstrating a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] Notably, recent advancements in oncology have highlighted a class of pyridinyl-containing imidazolidin-2-one derivatives as promising antimitotic prodrugs.[2] These agents exhibit selective cytotoxicity towards cancer cells expressing high levels of the xenobiotic-metabolizing enzyme CYP1A1.[3][4]

This compound, with its core pyridinyl and imidazolidin-2-one moieties, fits the structural profile of these emerging anticancer agents. This guide, therefore, puts forth the central hypothesis that this compound is a bioactivatable prodrug that, upon conversion by CYP1A1, disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Hypothesized Mechanism of Action: A Two-Step Activation and Execution

We propose a dual-stage mechanism of action for this compound, as illustrated in the pathway below. This model is predicated on the established role of CYP1A1 in the bioactivation of similar prodrugs and the well-documented effects of microtubule-targeting agents in cancer therapy.[5][6]

Step 1: CYP1A1-Mediated Bioactivation

The initial and critical step in the proposed mechanism is the metabolic activation of the parent compound, this compound, by CYP1A1. This enzyme is often overexpressed in various tumor types, including breast cancer, but has low to negligible expression in normal tissues, offering a potential window for therapeutic selectivity.[3][4] We hypothesize that CYP1A1 catalyzes an oxidative reaction on the imidazolidin-2-one or pyridinyl ring, transforming the inert prodrug into a pharmacologically active metabolite.

Step 2: Disruption of Microtubule Dynamics

Upon its formation, the active metabolite is hypothesized to function as a microtubule destabilizing agent. Microtubules are essential cytoskeletal polymers crucial for the formation of the mitotic spindle during cell division.[1] Agents that interfere with microtubule dynamics are potent antimitotics, inducing a cell cycle arrest in the G2/M phase and ultimately leading to apoptosis.[7]

We propose that the active metabolite of this compound binds to the colchicine binding site on β-tubulin.[8][9] This binding event is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[10] The net result is a disruption of the delicate equilibrium between microtubule polymerization and depolymerization, leading to the collapse of the mitotic spindle, mitotic arrest, and programmed cell death.

Experimental Validation of the Hypothesized Mechanism

A rigorous, multi-faceted experimental approach is required to validate this proposed mechanism of action. The following sections detail the key experiments, from cellular assays to in vitro biochemical assays and computational modeling.

Cellular Assays: Assessing the Antimitotic Phenotype

The initial phase of experimental validation focuses on characterizing the cellular effects of this compound.

The primary objective is to determine the cytotoxic potency of the compound and its dependence on CYP1A1 expression.

Experimental Protocol:

-

Cell Line Selection: A panel of human cancer cell lines with varying CYP1A1 expression levels should be used. For example:

-

CYP1A1-positive: MCF-7 (breast cancer), MDA-MB-468 (breast cancer)

-

CYP1A1-negative: MDA-MB-231 (breast cancer), HaCaT (non-cancerous keratinocytes)

-

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Viability Assay: Assess cell viability using a standard MTS or resazurin-based assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Expected Outcome:

A significantly lower IC50 value is expected in CYP1A1-positive cell lines compared to CYP1A1-negative cell lines, which would provide strong evidence for CYP1A1-mediated bioactivation.

| Cell Line | CYP1A1 Status | Hypothesized IC50 (µM) |

| MCF-7 | Positive | 0.1 - 1.0 |

| MDA-MB-468 | Positive | 0.1 - 1.0 |

| MDA-MB-231 | Negative | > 50 |

| HaCaT | Negative | > 50 |

| Table 1: Hypothetical cytotoxicity data for this compound. |

To confirm that the observed cytotoxicity is due to mitotic arrest, cell cycle analysis will be performed.[11]

Experimental Protocol:

-

Treatment: Treat CYP1A1-positive cells (e.g., MCF-7) with this compound at concentrations around the IC50 value for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[12]

-

Staining: Stain the fixed cells with a solution containing propidium iodide (PI) and RNase A.[13]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome:

A significant increase in the population of cells in the G2/M phase is expected in treated cells compared to vehicle-treated controls, which is a hallmark of antimitotic agents.[14]

Direct visualization of the microtubule cytoskeleton will provide definitive evidence of microtubule disruption.[15][16]

Experimental Protocol:

-

Cell Culture: Grow CYP1A1-positive cells on glass coverslips.

-

Treatment: Treat the cells with this compound at its IC50 concentration for a suitable duration (e.g., 16-24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

-

Immunostaining:

-

Incubate with a primary antibody against α-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Expected Outcome:

Untreated cells will display a well-organized, filamentous microtubule network. In contrast, treated cells are expected to show a diffuse, depolymerized tubulin staining and disrupted mitotic spindles.

Biochemical and In Vitro Assays: Direct Target Engagement

To confirm that the active metabolite directly interacts with tubulin, in vitro biochemical assays are essential.

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[2][17][18]

Experimental Protocol:

-

Reaction Setup: Prepare a reaction mixture containing purified bovine tubulin, GTP, and a fluorescence-based reporter in a 96-well plate.

-

Compound Addition: Add this compound to the wells. To test the bioactivation hypothesis, parallel reactions should be run with the addition of recombinant CYP1A1 and its necessary cofactors.

-

Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitor Polymerization: Measure the increase in fluorescence over time using a microplate reader.

-

Controls: Include a known microtubule inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) as controls.

Expected Outcome:

This compound alone is expected to have minimal effect on tubulin polymerization. However, in the presence of CYP1A1, significant inhibition of polymerization is anticipated, mirroring the effect of the nocodazole control.

| Condition | Maximum Polymerization Rate (Vmax) |

| Vehicle Control | 100% |

| This compound (10 µM) | ~95% |

| Nocodazole (10 µM) | < 20% |

| This compound (10 µM) + CYP1A1 | < 30% |

| Table 2: Hypothetical data from an in vitro tubulin polymerization assay. |

Computational Modeling: Predicting the Binding Interaction

In silico docking studies can provide valuable insights into the potential binding of the hypothesized active metabolite to the colchicine binding site of tubulin.

Experimental Protocol:

-

Ligand and Receptor Preparation:

-

Generate a 3D structure of the hypothesized active metabolite of this compound.

-

Obtain a high-resolution crystal structure of the tubulin dimer from the Protein Data Bank (e.g., PDB ID: 1SA0).[19]

-

-

Molecular Docking:

-

Define the binding site based on the location of known colchicine site inhibitors.[20]

-

Perform molecular docking simulations using software such as AutoDock Vina or Glide.

-

-

Analysis:

-

Analyze the predicted binding poses and calculate the estimated binding affinity.

-

Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and tubulin residues.

-

Expected Outcome:

The active metabolite is predicted to dock favorably within the colchicine binding site on β-tubulin, with a strong predicted binding affinity. Key interactions with residues such as Cysβ241 and Valα181 would further support the proposed mechanism.[19]

Conclusion and Future Directions

This technical guide has outlined a plausible and testable mechanism of action for this compound as a CYP1A1-bioactivated antimitotic prodrug. The proposed experimental workflow provides a clear and logical path to validate this hypothesis, from cellular phenotyping to direct target engagement and in silico modeling.

Successful validation would position this compound as a promising candidate for further preclinical development. Future studies should focus on identifying the exact structure of the active metabolite, evaluating its pharmacokinetic and pharmacodynamic properties, and assessing its efficacy in in vivo cancer models. The selective expression of CYP1A1 in tumors presents a compelling strategy for targeted cancer therapy, and this compound may represent a novel addition to this exciting class of therapeutics.

References

- 1. [Antimitotic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytochrome P450-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. benchchem.com [benchchem.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Landscape of 1-Pyridin-4-yl-imidazolidin-2-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: The compound 1-Pyridin-4-yl-imidazolidin-2-one, a heterocyclic molecule featuring a pyridine ring linked to an imidazolidinone core, has been noted in chemical supplier databases for a range of biological activities. However, a thorough review of publicly accessible scientific literature reveals a notable scarcity of in-depth studies and validated quantitative data specifically for this molecule. This guide provides a comprehensive summary of the reported, albeit unverified, biological targets and contextualizes its potential activities by examining related imidazolidinone derivatives that have been more extensively researched.

Reported Biological Targets of this compound

Commercial suppliers note several potential biological activities for this compound. It is critical to highlight that these claims are not yet substantiated by peer-reviewed research, and as such, should be considered preliminary.

According to these sources, this compound is described as a potent inhibitor of the growth hormone receptor. This inhibition is suggested to consequently prevent the activation of the insulin receptor and glycogenolysis.[1] Furthermore, the compound is reported to exhibit an antihypertensive effect through the inhibition of alpha-2 adrenergic receptors and may play a role in attenuating cachexia.[1]

Potential Signaling Pathways

Based on the unverified targets, two primary signaling pathways can be postulated for this compound.

Growth Hormone Receptor Signaling

Inhibition of the growth hormone receptor (GHR) would disrupt the canonical JAK/STAT signaling pathway. Upon binding growth hormone, GHR dimerizes, leading to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression. Inhibition by this compound would block these downstream effects.

Alpha-2 Adrenergic Receptor Signaling

As an inhibitor of alpha-2 adrenergic receptors, this compound would modulate the activity of G-protein coupled receptors. Alpha-2 adrenergic receptors are typically coupled to inhibitory G-proteins (Gi), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including smooth muscle contraction, which contributes to blood pressure regulation.

Biological Activities of Structurally Related Imidazolidinones

While data on the specific molecule of interest is sparse, the broader class of imidazolidinone-containing compounds has been the subject of extensive research, revealing a wide array of biological targets. This information provides a valuable framework for predicting the potential therapeutic applications of novel derivatives like this compound.

| Target Family | Specific Target/Activity | Compound Class | IC50/Activity | Reference |

| Enzymes | Acetylcholinesterase (AChE) | 1,3-Substituted Imidazolidine-2,4,5-triones | IC50 = 13.8 µmol/L (for compound 3e) | [2] |

| Butyrylcholinesterase (BChE) | 1,3-Substituted Imidazolidine-2,4,5-triones | IC50 = 1.66 µmol/L (for compound 3d) | [2][3] | |

| Cancer-Related | MDM2/p53 Interaction | 4-imidazolidinone derivatives | Potent inhibition | [4] |

| Src Family Kinases | Imidazo[4,5-c]pyridin-2-one derivatives | Inhibition of glioblastoma | [5] | |

| Antimitotic (CYP1A1 bioactivation) | Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates | High cytotoxic activity in breast cancer cells | [6] | |

| Antimicrobial | Antibacterial | 3-{[1-pyridin-2-yl methylene]amino}-2-thioxoimidazolidin-4-one analogues | Active against S. aureus | [7] |

| Antifungal | 3-{[1-pyridin-2-yl methylene]amino}-2-thioxoimidazolidin-4-one analogues | Active against A. niger | [7] | |

| Pseudomonas aeruginosa Virulence | Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives | Inhibition of protease, hemolysin, and pyocyanin | [8] | |

| Antimalarial | Plasmodium cytoplasmic prolyl-tRNA synthetase | 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives | Low double-digit nanomolar activity | [9] |

Experimental Protocols

Detailed experimental protocols for this compound are not available in the literature. However, based on the activities of related compounds, the following standard assays would be appropriate for its evaluation.

Enzyme Inhibition Assays (e.g., AChE/BChE Inhibition)

A common method for determining the inhibition of cholinesterases is Ellman's method, a colorimetric assay.

Methodology:

-

Preparation: A reaction mixture is prepared in a 96-well plate containing a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), the test compound at various concentrations, and the respective enzyme (AChE from electric eel or BChE from equine serum).

-

Pre-incubation: The mixture is pre-incubated for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Detection: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid, the latter of which is a yellow-colored anion that is detected by measuring the absorbance at 412 nm.

-

Data Analysis: The rate of reaction is monitored over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rate of a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.

Antiproliferative Assays (e.g., MDM2/p53 Inhibition)

To assess the anticancer potential, cell viability assays are commonly employed.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., HCT-116, which has wild-type p53) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Quantification: The formazan is solubilized, and the absorbance is read at a specific wavelength (e.g., 570 nm).

-

Analysis: The absorbance is proportional to the number of viable cells. The results are used to calculate the percentage of cell growth inhibition and to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

While this compound is commercially available and has been associated with several significant biological targets, including the growth hormone receptor and alpha-2 adrenergic receptors, there is a clear need for rigorous scientific investigation to validate these claims. The rich pharmacology of the broader imidazolidinone class, with activities spanning enzymatic inhibition, anticancer, and antimicrobial effects, strongly suggests that this compound and its derivatives are promising candidates for further drug discovery and development efforts. Future research should focus on systematic screening, quantitative bioassays, and mechanism of action studies to fully elucidate the therapeutic potential of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace [research-repository.griffith.edu.au]

1-Pyridin-4-yl-imidazolidin-2-one: A Technical Review of a Versatile Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyridin-4-yl-imidazolidin-2-one is a heterocyclic compound featuring a central imidazolidin-2-one ring linked to a pyridine ring at the nitrogen atom of the urea moiety. The imidazolidin-2-one core is a prevalent motif in medicinal chemistry, recognized for its role in a variety of biologically active compounds. Similarly, the pyridine ring is a common feature in many pharmaceuticals, often contributing to target binding and modulating physicochemical properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities of its derivatives. While research on the specific biological functions of the parent compound is limited, its derivatives have shown promise in diverse therapeutic areas, highlighting the potential of this scaffold in drug discovery and development.

Chemical Properties

This compound is a stable organic compound with the following chemical properties[1]:

| Property | Value |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| Purity | Typically available at ≥98.0% |

| CAS Number | 52210-90-9 |

| InChI Key | HKCFTGZESMCKJA-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

While specific protocols for the direct synthesis of this compound are not extensively detailed in the reviewed literature, general methods for the synthesis of imidazolidin-2-ones provide a foundational understanding. A common approach involves the cyclization of N-substituted ethylenediamines with a carbonyl source.

A plausible synthetic route to this compound would likely involve the reaction of N-(pyridin-4-yl)ethane-1,2-diamine with a suitable carbonylating agent, such as phosgene, triphosgene, or carbonyldiimidazole (CDI). The diamine precursor itself can be synthesized through various standard organic chemistry methods.

General Experimental Workflow for Imidazolidin-2-one Synthesis

The following diagram illustrates a generalized workflow for the synthesis of imidazolidin-2-one derivatives, which could be adapted for the target compound.

Biological Activity of Derivatives

The true potential of the this compound scaffold is revealed through the biological activities of its more complex derivatives. Researchers have incorporated this core structure into molecules targeting a range of diseases, from cancer to inflammatory disorders.

Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs) as Antimitotic Agents

One notable class of derivatives is the pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs), which have been investigated as water-soluble antimitotic prodrugs. These compounds are designed to be bioactivated by cytochrome P450 1A1 (CYP1A1), an enzyme often overexpressed in certain cancer cells, leading to selective cytotoxicity.

The antiproliferative activity of these compounds has been evaluated in various breast cancer cell lines. The data below summarizes the IC50 values for representative PYRAIB-SO derivatives.

| Compound | Cell Line | IC50 (µM) | Selectivity |

| PYRAIB-SO derivative 1 | CYP1A1-positive breast cancer cells | 0.03 - 3.3 | 8 to >1250 |

| PYRAIB-SO derivative 2 | CYP1A1-positive breast cancer cells | 0.03 - 3.3 | 8 to >1250 |

Data extracted from a study on novel water-soluble antimitotic prodrugs.

PYRAIB-SOs exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The proposed mechanism of action is illustrated in the following diagram.

The antiproliferative activity of PYRAIB-SOs was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human breast cancer cells (both CYP1A1-positive and -negative lines) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with various concentrations of the PYRAIB-SO derivatives for a specified period (e.g., 72 hours).

-

MTT Assay: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength (e.g., 570 nm). The IC50 values were calculated from the dose-response curves.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. While the parent compound itself has not been extensively studied for its biological effects, its structural motifs are integral to the design of novel therapeutic agents. The development of derivatives such as the PYRAIB-SOs as selective antimitotic agents underscores the potential of this chemical framework. Future research could focus on exploring the biological activity of the core this compound structure and on the synthesis of new derivatives with improved potency and selectivity for a wider range of therapeutic targets. The versatility of this scaffold, combining the favorable properties of both the imidazolidin-2-one and pyridine rings, makes it a promising starting point for the development of next-generation therapeutics.

References

The Imidazolidin-2-one Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

The imidazolidin-2-one scaffold, a five-membered cyclic urea, is a privileged structure in medicinal chemistry, forming the core of several important therapeutic agents. Its discovery and the subsequent development of drugs incorporating this moiety have a rich history rooted in the advancement of synthetic organic chemistry and a deeper understanding of biological pathways. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols related to imidazolidin-2-one compounds, with a focus on their application in drug development.

Discovery and History of the Imidazolidin-2-one Core

The parent compound, imidazolidin-2-one, also known as ethyleneurea, has been known for over a century. Its initial synthesis was a subject of academic interest, but its true potential was realized with the discovery of its utility as a versatile synthetic intermediate and its presence in biologically active molecules.

The development of practical and high-yield synthetic methods was crucial for the widespread investigation of imidazolidin-2-one and its derivatives. Early methods involved the reaction of ethylenediamine with urea or carbon dioxide under high pressure and temperature.[1] A significant advancement was the development of atmospheric pressure synthesis from ethylenediamine and urea, which made the compound much more accessible for research and industrial applications.[1] Over the years, numerous synthetic strategies have been developed, including catalytic methods that offer improved efficiency and sustainability.[2]

The recognition of the imidazolidin-2-one scaffold as a valuable pharmacophore grew with the discovery of its presence in several FDA-approved drugs.[3][4] These include the antibiotic azlocillin, the ACE inhibitor imidapril, and the CRF-1 antagonist emicerfont, each targeting distinct biological pathways and treating a range of conditions from bacterial infections to hypertension and stress-related disorders.[3][5][6] The journey of these drugs from discovery to clinical use highlights the enduring importance of the imidazolidin-2-one core in modern medicine.

Key Imidazolidin-2-one Containing Drugs: A Historical Perspective

The versatility of the imidazolidin-2-one scaffold is exemplified by its incorporation into a variety of successful drugs.

Azlocillin: A Broad-Spectrum Antibiotic

Developed by Bayer in the late 1970s, azlocillin emerged from research aimed at creating penicillins with an extended spectrum of activity, particularly against problematic Gram-negative bacteria like Pseudomonas aeruginosa.[7] It belongs to the acyl-ureidopenicillin class and represented a significant step forward in treating serious hospital-acquired infections.[7]

Imidapril: An Angiotensin-Converting Enzyme (ACE) Inhibitor

Imidapril was developed by the Japanese pharmaceutical company Tanabe Seiyaku, now Mitsubishi Tanabe Pharma, and was approved for medical use in 1993.[5][8] As an ACE inhibitor, it is used to treat hypertension and chronic heart failure by modulating the renin-angiotensin-aldosterone system.[5]

Emicerfont: A Corticotropin-Releasing Factor 1 (CRF-1) Antagonist

Emicerfont was developed by GlaxoSmithKline as a selective antagonist of the CRF-1 receptor.[6][9] It was investigated for the treatment of conditions like irritable bowel syndrome (IBS) and alcoholism, where stress plays a significant role.[9] While it did not achieve widespread clinical use, it remains a valuable research tool for studying the CRF system.[9] The formation of GlaxoSmithKline in 2000 from the merger of Glaxo Wellcome and SmithKline Beecham provided a large research base for the development of such novel compounds.[10][11][12]

Quantitative Data on Imidazolidin-2-one Compounds

The following tables summarize key quantitative data for the discussed imidazolidin-2-one containing drugs and a selection of synthetic protocols for the core structure.

Table 1: Biological Activity of Key Imidazolidin-2-one Drugs

| Drug | Target | Parameter | Value | Organism/System |

| Azlocillin | Penicillin-Binding Proteins (PBPs) | MIC | ≤ 64 µg/mL (Susceptible) | Pseudomonas aeruginosa |

| MIC | 128 µg/mL (Intermediate) | Pseudomonas aeruginosa | ||

| MIC | > 128 µg/mL (Resistant) | Pseudomonas aeruginosa | ||

| Imidapril | Angiotensin-Converting Enzyme (ACE) | IC50 | 2.6 nM | Not Specified |

| Emicerfont | CRF1 Receptor | IC50 | ~6.1 nM | Human |

| Ki | - | - |

Note: MIC (Minimum Inhibitory Concentration) values for azlocillin can vary depending on the strain and testing methodology. The values presented are based on established interpretive standards.[3] IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of drug potency.[13][14]

Table 2: Selected Synthetic Protocols for Imidazolidin-2-one and Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield |

| Propargylic ureas | 5 mol% BEMP, CH3CN, room temperature | Imidazolidin-2-ones | 83-97% |

| (2,2-Diethoxyethyl)ureas | C-nucleophile, TFA, refluxing toluene, 64 h | 4-(het)aryl-imidazolidin-2-ones | Good to high |

| trans-(R,R)-Diaminocyclohexane, Aromatic aldehydes | 1. In situ Schiff base formation 2. NaBH4 reduction 3. CDI, DCM, 40°C, 17 h | 1,3-disubstituted imidazolidin-2-ones | 55-81% |

Note: Yields are as reported in the cited literature and can be influenced by the specific substrates and reaction scale.[1][3][4][15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of imidazolidin-2-one compounds.

General Synthesis of Imidazolidin-2-ones from (2,2-Diethoxyethyl)ureas

This protocol describes the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles to generate 4-substituted imidazolidin-2-ones.[3]

Materials:

-

(2,2-Diethoxyethyl)urea derivative (1.0 eq)

-

Aromatic or heterocyclic C-nucleophile (1.0 eq)

-

Trifluoroacetic acid (TFA) (1.0 eq)

-

Toluene

Procedure:

-

To a solution of the (2,2-diethoxyethyl)urea (0.40 g, 1.66 mmol) in toluene (10 mL), add the appropriate C-nucleophile (1.66 mmol) and TFA (0.19 g, 1.66 mmol).[3]

-

Reflux the reaction mixture for 64 hours.[3]

-

Remove the volatile components under vacuum.

-

Wash the residue with acetone.

-

Recrystallize the crude product from absolute ethanol and dry under vacuum to obtain the purified imidazolidin-2-one derivative.[3]

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

This method provides a route to imidazolidin-2-ones under ambient conditions using an organocatalyst.[1]

Materials:

-

Propargylic urea derivative (1.0 eq)

-

2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (5 mol%)

-

Acetonitrile (CH3CN)

Procedure:

-

In a test tube equipped with a magnetic stir bar, charge the propargylic urea (0.4 mmol) and acetonitrile (4 mL).[1]

-

Add BEMP (5 mol %, 6 µL).[1]

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[1]

Pseudo-Multicomponent Synthesis of 1,3-Disubstituted Imidazolidin-2-ones

This one-pot protocol involves the in situ formation of a Schiff base, followed by reduction and cyclization.[4][15]

Materials:

-

trans-(R,R)-Diaminocyclohexane

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Sodium borohydride (NaBH4)

-

Carbonyldiimidazole (CDI)

-

Methanol

-

Dichloromethane (DCM)

Procedure:

-

Schiff Base Formation: In a suitable reaction vessel, dissolve trans-(R,R)-diaminocyclohexane in methanol. Add the aromatic aldehyde and stir at room temperature. Monitor the reaction by TLC until the starting materials are consumed.

-

Reduction: Cool the reaction mixture and add sodium borohydride portion-wise. Stir at 40°C for 30 minutes.

-

Cyclization: After confirming the reduction is complete via TLC, remove the methanol under reduced pressure. Dissolve the resulting diamine in dichloromethane. Add carbonyldiimidazole (CDI) and stir the mixture at 40°C for 17 hours.[15]

-

Work-up and Purification: After the reaction is complete, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of imidazolidin-2-one-containing drugs are a direct result of their interaction with specific biological targets and the subsequent modulation of key signaling pathways.

Azlocillin: Inhibition of Bacterial Cell Wall Synthesis

Azlocillin, like other β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall.[15][16][17] It achieves this by binding to and inhibiting penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan chains.[15][16] This disruption of cell wall integrity leads to cell lysis and bacterial death.[15]

Caption: Inhibition of Peptidoglycan Synthesis by Azlocillin.

Imidapril: Modulation of the Renin-Angiotensin-Aldosterone System (RAAS)

Imidapril is a prodrug that is hydrolyzed in the body to its active metabolite, imidaprilat. Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[5][18] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[18] By inhibiting ACE, imidaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[18] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[18]

Caption: The Renin-Angiotensin-Aldosterone System and the site of action of Imidapril.

Emicerfont: Antagonism of the Corticotropin-Releasing Factor 1 (CRF-1) Receptor

Emicerfont acts as a selective antagonist at the Corticotropin-Releasing Factor 1 (CRF-1) receptor.[6] CRF is a key mediator of the stress response. When CRF binds to the CRF-1 receptor, it initiates a signaling cascade, primarily through Gs-protein coupling, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[5][16] This ultimately results in the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[6] By blocking the CRF-1 receptor, emicerfont prevents this cascade, thereby reducing the physiological responses to stress.[6]

Caption: The CRF1 Receptor Signaling Pathway and its antagonism by Emicerfont.

Conclusion

The imidazolidin-2-one core has proven to be a remarkably versatile and enduring scaffold in the field of medicinal chemistry. From its early discovery and the development of efficient synthetic routes to its central role in a range of therapeutic agents, this simple five-membered ring continues to be a source of inspiration for the design of new and improved drugs. The historical perspective, coupled with detailed experimental protocols and an understanding of the intricate signaling pathways these compounds modulate, provides a solid foundation for future research and development in this important area of pharmaceutical science.

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Azlocillin, a ureido penicillin active against Pseudomonas aeruginosa: interpretive zone standards and quality control parameters for tests with 75-mu g disks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. usa-journals.com [usa-journals.com]

- 9. Emicerfont - Wikipedia [en.wikipedia.org]

- 10. GlaxoSmithKline [bionity.com]

- 11. gsk.com [gsk.com]

- 12. GSK plc - Wikipedia [en.wikipedia.org]

- 13. selleckchem.com [selleckchem.com]

- 14. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Azlocillin, a ureido penicillin active against Pseudomonas aeruginosa: interpretive zone standards and quality control parameters for tests with 75-mu g disks - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Pyridin-4-yl-imidazolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-Pyridin-4-yl-imidazolidin-2-one, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of its constituent fragments: the pyridine ring and the imidazolidin-2-one core, supplemented with data from the closely related analogue, 1-phenyl-imidazolidin-2-one. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and includes visualizations to illustrate the analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectral data for pyridine, 2-imidazolidinone, and N-aryl imidazolidinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.50 - 8.60 | Doublet | 2H | H-2', H-6' (α-protons of pyridine) |

| ~7.50 - 7.60 | Doublet | 2H | H-3', H-5' (β-protons of pyridine) |

| ~3.90 - 4.00 | Triplet | 2H | -CH₂-N(Ar) |

| ~3.50 - 3.60 | Triplet | 2H | -CH₂-NH- |

| ~5.50 - 6.50 | Broad Singlet | 1H | -NH- |

¹³C NMR (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~160.0 - 165.0 | C=O (Imidazolidinone) |

| ~150.0 - 155.0 | C-4' (Pyridinyl) |

| ~148.0 - 150.0 | C-2', C-6' (Pyridinyl) |

| ~110.0 - 115.0 | C-3', C-5' (Pyridinyl) |

| ~45.0 - 50.0 | -CH₂-N(Ar) |

| ~40.0 - 45.0 | -CH₂-NH- |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Medium, Broad | N-H Stretch (Amide) |

| 3000 - 3100 | Medium | C-H Stretch (Aromatic) |

| 2850 - 2950 | Medium | C-H Stretch (Aliphatic) |

| 1680 - 1720 | Strong | C=O Stretch (Urea)[1] |

| 1590 - 1610 | Strong | C=N & C=C Stretch (Pyridine Ring) |

| 1400 - 1500 | Medium | C-N Stretch |

Mass Spectrometry (MS) (Predicted)

Method: Electrospray Ionization (ESI)

| m/z | Ion |

| 164.08 | [M+H]⁺ |

| 186.06 | [M+Na]⁺ |

Predicted Fragmentation Pattern: The primary fragmentation is expected to involve the cleavage of the imidazolidinone ring and the loss of small neutral molecules like CO and ethene.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet-forming die and compress it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI source parameters: spray voltage of 3-5 kV, capillary temperature of 200-300 °C.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and any significant fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow and the molecular structure for spectroscopic assignments.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Structure of this compound.

References

Whitepaper: An In-depth Technical Guide to the Potential Therapeutic Applications of 1-Pyridin-4-yl-imidazolidin-2-one

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature containing specific experimental data on the biological activity and therapeutic applications of 1-Pyridin-4-yl-imidazolidin-2-one (CAS: 52210-90-9) is not publicly available at the time of this report. This guide, therefore, provides a prospective analysis based on the known activities of structurally related compounds. The content herein is intended to highlight potential areas of investigation and should be regarded as theoretical until substantiated by experimental evidence.

Introduction

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have been explored for their potential in treating a diverse range of diseases, including cancer, infectious diseases, and neurological disorders. The incorporation of a pyridine ring, another critical pharmacophore known for its ability to participate in hydrogen bonding and metal coordination, can significantly influence the pharmacological profile of a molecule. This whitepaper explores the potential therapeutic applications of the novel chemical entity, this compound, by examining the established biological activities of analogous structures.

Chemical Structure:

-

Name: this compound

Potential Therapeutic Targets and Applications Based on Structural Analogs

Given the absence of direct research, we can infer potential therapeutic avenues for this compound by analyzing the activities of compounds sharing its core structural motifs: the imidazolidin-2-one ring and the pyridine moiety.

Anticancer Activity

The imidazolidin-2-one core is present in several classes of anticancer agents.

-

Src Family Kinase (SFK) Inhibition: Derivatives of imidazo[4,5-c]pyridin-2-one, a fused analog, have been designed as potent inhibitors of Src family kinases, which are often deregulated in cancers like glioblastoma. These inhibitors function by competing with ATP in the kinase domain.

-

Antimitotic Agents: More complex pyridinyl-imidazolidinone derivatives have been developed as prodrugs that are bioactivated by cytochrome P450 1A1 (CYP1A1) in breast cancer cells. These compounds act by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Hypothesized Signaling Pathway for Anticancer Activity:

Based on the activities of related compounds, this compound could potentially interfere with cancer cell proliferation through pathways such as SFK signaling or microtubule dynamics.

Caption: Hypothetical anticancer mechanisms of this compound.

Antimicrobial and Antiviral Activity

Derivatives of the closely related imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one have demonstrated activity against various pathogens.

-

Antibacterial: These compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. Some derivatives act by inhibiting virulence factors in pathogens like Pseudomonas aeruginosa, a mechanism that is less likely to induce resistance compared to bactericidal or bacteriostatic agents.

-

Antiviral: The broader class of imidazolidinones has been investigated for antiviral properties, for instance, as CCR5 antagonists, which can block the entry of certain viruses like HIV into host cells.

Workflow for Antimicrobial Screening:

A standard workflow to investigate the potential antimicrobial properties of this compound would involve several stages.

Caption: Experimental workflow for antimicrobial evaluation.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes data from related molecules to provide a reference for expected potency ranges.

| Compound Class | Target/Assay | Representative IC₅₀/Activity | Reference Compound |

| Imidazo[4,5-c]pyridin-2-one derivatives | Src Kinase Inhibition | 0.1 - 1.0 µM | Compound 1s |

| Pyridinyl-imidazolidinone Prodrugs | Antiproliferative (MCF-7 cells) | 0.03 - 3.3 µM | PYRAIB-SOs |

| Imidazolidine-2,4-dione derivatives | P. aeruginosa Protease Inhibition | Complete inhibition at 0.5 mg/mL | Compound 12a |

| Imidazolidineiminothione derivatives | Antibacterial (e.g., S. aureus) | MIC = 6.25 µg/mL | Compound 3f |

Detailed Methodologies from Key Experiments on Analogous Compounds

To facilitate future research on this compound, this section provides detailed protocols for key experiments, adapted from studies on its structural analogs.

General Protocol for Kinase Inhibition Assay (e.g., Src Kinase)

This protocol is a representative method for assessing the inhibitory activity of a compound against a specific protein kinase.

-

Reagents and Materials:

-

Recombinant human Src kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP and substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.

-

Add 2.5 µL of the compound solution to the wells of a 384-well plate.

-

Add 2.5 µL of Src kinase solution (pre-diluted in kinase buffer) to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor).

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the standard broth microdilution method for determining the antimicrobial efficacy of a compound.

-

Reagents and Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound dissolved in DMSO

-

Standard antibiotic control (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

Resazurin solution (for viability indication)

-

-

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

In a 96-well plate, add 50 µL of MHB to all wells.

-

Add 50 µL of the test compound stock solution to the first column of wells, creating a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

-

Add 50 µL of the adjusted bacterial inoculum to each well.

-

Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin dye (indicating inhibition of bacterial growth).

-

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound suggests it is a promising candidate for drug discovery research. Based on the well-documented activities of its structural analogs, this compound warrants investigation primarily in the fields of oncology and infectious diseases .

Logical Framework for Investigation:

References

An In-Depth Technical Guide to the In Silico Modeling of 1-Pyridin-4-yl-imidazolidin-2-one Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Pyridin-4-yl-imidazolidin-2-one is a small molecule belonging to the imidazolidinone class of heterocyclic compounds. Derivatives of this scaffold have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential as anticancer and antimicrobial agents. The exploration of the therapeutic potential of this compound necessitates a thorough understanding of its interactions with biological macromolecules. In silico modeling provides a powerful and cost-effective approach to elucidate these interactions at an atomic level, predict binding affinities, and guide further experimental studies.

This technical guide provides a comprehensive overview of the core in silico methodologies for studying the interactions of this compound with protein targets. It details the experimental protocols for molecular docking and molecular dynamics simulations and presents a framework for data analysis and interpretation.

Core Methodologies

The in silico investigation of small molecule-protein interactions typically follows a hierarchical approach, beginning with broader, less computationally intensive methods and progressing to more detailed and rigorous simulations.

dot

Section 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] It is instrumental in virtual screening and for proposing the binding mode of a compound. The process involves sampling different conformations of the ligand within the binding site and then scoring these poses.[1]

Experimental Protocol: Molecular Docking of this compound

This protocol outlines a general procedure using commonly cited tools like AutoDock.[2]

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands or ions not essential for the interaction.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared protein structure in a suitable format (e.g., PDBQT).

-

-

Preparation of the Ligand (this compound):

-

Generate the 3D structure of the ligand using a chemical drawing tool (e.g., ChemDraw) and save it in a common format (e.g., MOL or SDF).

-

Optimize the ligand's geometry using a computational chemistry package.

-

Assign rotatable bonds and save the prepared ligand in the PDBQT format.

-

-

Grid Box Generation:

-

Define the search space for the docking simulation by creating a grid box that encompasses the active site of the receptor. The dimensions and center of the grid should be chosen to cover all potential interaction sites.

-

-

Docking Simulation:

-

Perform the docking using a search algorithm, such as a Genetic Algorithm, to explore the conformational space of the ligand within the defined grid box.[1]

-

The software will generate a series of possible binding poses, each with a corresponding docking score.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding scores. The lowest energy pose is typically considered the most favorable.

-

Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

dot

Section 2: Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system than static docking.[3] These simulations can be used to assess the stability of the docked pose and to refine the binding mode.

Experimental Protocol: MD Simulation of the this compound-Protein Complex

This protocol is based on a general workflow using GROMACS.[4]

-

System Preparation:

-

Start with the best-docked pose of the this compound-protein complex.

-

Generate the topology and parameter files for both the protein and the ligand using a suitable force field (e.g., CHARMM36).

-

Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with water molecules.

-

Add ions to neutralize the system and to mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

-

-

Equilibration:

-

Conduct a two-phase equilibration process.

-

NVT Equilibration: Heat the system to the desired temperature while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Equilibration: Bring the system to the desired pressure while maintaining the temperature. The position restraints are typically maintained.

-

-

Production MD:

-

Run the production simulation for a desired length of time (e.g., 100 ns) without any restraints. Trajectory data (atomic coordinates over time) are saved at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD) to evaluate conformational stability.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analysis of hydrogen bonds and other non-covalent interactions over time.

-

-

dot

Section 3: Data Presentation